![molecular formula C16H23N3O2S B2852077 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-methoxypropyl)acetamide CAS No. 1396862-22-8](/img/structure/B2852077.png)
2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-methoxypropyl)acetamide
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Overview
Description
The compound “2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-methoxypropyl)acetamide” is a complex organic molecule. It contains a benzo[d]thiazole core, which is a heterocyclic compound . Benzo[d]thiazoles have been extensively researched for use in photovoltaics or as fluorescent sensors .
Scientific Research Applications
- These materials have been successfully used as dopant emitters in organic light-emitting diodes (OLEDs). The BF-complex-based devices exhibit better electroluminescence (EL) performance compared to the ligands alone. Notably, BTZ-Cz-BF doped devices at a concentration of 10 wt% show the best EL performance, with a maximum luminance of 3940 cd/m², maximum current efficiency of 8.26 cd/A, and maximum external quantum efficiency (EQE) of 3.34% .
- Actively respiring cells convert water-soluble MTT to an insoluble purple formazan. The formazan is then solubilized, and its concentration is determined by optical density .
- However, the potential of BTZ-based compounds as visible-light organophotocatalysts remains an area for further exploration .
Photoluminescent and Electroluminescent Properties
Cell Viability Assessment
Organophotocatalysis Potential
Solvent Effects and Optoelectronics
Mechanism of Action
properties
IUPAC Name |
2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]-N-(3-methoxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-11-6-7-12(2)15-14(11)18-16(22-15)19(3)10-13(20)17-8-5-9-21-4/h6-7H,5,8-10H2,1-4H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASUHSJOPOBGEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NCCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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